molecular formula C9H7F6N B1626001 N-methyl-3,5-bis(trifluoromethyl)aniline CAS No. 42450-72-6

N-methyl-3,5-bis(trifluoromethyl)aniline

Cat. No.: B1626001
CAS No.: 42450-72-6
M. Wt: 243.15 g/mol
InChI Key: LKNLVUCTBWTNPS-UHFFFAOYSA-N
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Description

N-methyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions, with a methyl group attached to the nitrogen atom of the aniline. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Methylation: The resulting 3,5-bis(trifluoromethyl)aniline is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors to reduce 3,5-bis(trifluoromethyl)nitrobenzene.

    Continuous Methylation: Employing continuous flow reactors for the methylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-3,5-bis(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism by which N-methyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: Lacks the methyl group on the nitrogen atom.

    N-methyl-4-trifluoromethylaniline: Has a single trifluoromethyl group at the 4 position.

    N-methyl-2,4,6-trifluoromethylaniline: Contains trifluoromethyl groups at the 2, 4, and 6 positions.

Uniqueness

N-methyl-3,5-bis(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom further distinguishes it from other similar compounds, affecting its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-methyl-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLVUCTBWTNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549930
Record name N-Methyl-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42450-72-6
Record name N-Methyl-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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